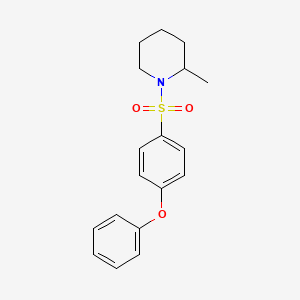

2-Methyl-1-(4-phenoxyphenyl)sulfonylpiperidine

描述

属性

IUPAC Name |

2-methyl-1-(4-phenoxyphenyl)sulfonylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3S/c1-15-7-5-6-14-19(15)23(20,21)18-12-10-17(11-13-18)22-16-8-3-2-4-9-16/h2-4,8-13,15H,5-7,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBQLUYUDNMUBRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(4-phenoxyphenyl)sulfonylpiperidine typically involves the reaction of 4-phenoxybenzenesulfonyl chloride with 2-methylpiperidine under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

化学反应分析

Types of Reactions

2-Methyl-1-(4-phenoxyphenyl)sulfonylpiperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Overview

2-Methyl-1-(4-phenoxyphenyl)sulfonylpiperidine is a synthetic organic compound with significant potential in various scientific fields, particularly in medicinal chemistry, biology, and materials science. This compound features a piperidine moiety, which is prevalent in many pharmaceuticals, and a sulfonyl group that contributes to its chemical reactivity and biological interactions.

Medicinal Chemistry

The piperidine structure is associated with numerous pharmacological activities. Research indicates that derivatives of piperidine can exhibit antimicrobial and anticancer properties. Studies have focused on the compound's ability to interact with biological targets, potentially leading to new therapeutic agents.

Case Study: Anticancer Activity

A study investigated the effects of piperidine derivatives on cancer cell lines, demonstrating that modifications to the sulfonyl group could enhance cytotoxicity against specific cancer types. The unique structure of this compound may provide a scaffold for developing new anticancer drugs.

Chemical Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable for creating more complex molecules.

Example Reactions:

- Oxidation: Converts to sulfoxides or sulfones.

- Reduction: Forms sulfides.

- Substitution: Allows for the introduction of different nucleophiles, expanding its utility in synthetic chemistry.

Material Science

In addition to its applications in drug development, this compound has been explored for use in developing new materials due to its unique chemical properties. Its sulfonyl group can improve the thermal stability and mechanical properties of polymers when used as an additive.

作用机制

The mechanism of action of 2-Methyl-1-(4-phenoxyphenyl)sulfonylpiperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperidine moiety can interact with various receptors in the body, influencing biological pathways .

相似化合物的比较

Key Observations :

- The sulfonyl and phenoxy groups in the target compound increase molecular weight and hydrophobicity (logP ~3.8) compared to simpler piperidines like 4-(4-fluorophenyl)piperidine (logP ~2.5) . This reduced solubility may limit bioavailability but enhance membrane permeability.

- Pyridine derivatives (e.g., 4-(2-methoxyphenyl)-2-phenylpyridine ) exhibit moderate solubility due to aromatic stacking, whereas sulfonamide-containing analogs (e.g., the target compound) face greater aqueous solubility challenges.

Anticancer Activity

- Target Compound: Limited direct data, but sulfonylpiperidines are reported to inhibit kinases (e.g., PI3K) and proteases via sulfonyl group interactions with catalytic residues .

- 4-(4-Fluorophenyl)piperidine : Shows weaker kinase inhibition (IC₅₀ >10 μM) compared to sulfonylated analogs, highlighting the importance of the sulfonyl group for potency .

- Pyrimidine Derivatives (e.g., 6-isopropyl-2-(N-methylsulfonyl)pyrimidine ) : Demonstrated moderate anticancer activity (IC₅₀ ~5 μM in breast cancer models) but lower selectivity due to off-target effects .

CNS Activity

- Target Compound : The piperidine scaffold is common in CNS drugs (e.g., donepezil). Methyl and sulfonyl groups may enhance blood-brain barrier penetration and acetylcholinesterase binding .

- Non-Sulfonylated Piperidines: Exhibit reduced receptor affinity (e.g., σ-receptor binding Ki >1 μM vs. <0.1 μM for sulfonylated derivatives) .

生物活性

2-Methyl-1-(4-phenoxyphenyl)sulfonylpiperidine is a synthetic compound belonging to the piperidine derivative class, which has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Overview of the Compound

Chemical Structure:

- Molecular Formula: CHNOS

- CAS Number: 670272-12-5

The compound features a sulfonyl group attached to a piperidine ring, which is further substituted with a phenoxy group. This structural arrangement is significant for its interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. It has been studied for its efficacy against bacteria and fungi, suggesting potential applications in treating infections. Preliminary studies have shown promising results in inhibiting microbial growth, although specific data on minimum inhibitory concentrations (MICs) are still under investigation .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrate that it may inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, when tested against human cancer cell lines, it showed significant cytotoxic effects, leading to increased cell death compared to control groups .

Case Study:

A study involving the treatment of MX-1 carcinoma in mice revealed that administration of this compound resulted in a statistically significant increase in median survival time compared to untreated controls .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- α2-Adrenergic Receptor Antagonism: The compound acts as a selective antagonist at α2-adrenergic receptors, influencing neurotransmitter release and potentially modulating pain pathways.

- Matrix Metalloproteinase Inhibition: Similar compounds have been shown to inhibit matrix metalloproteinases (MMPs), which are involved in cancer metastasis and tissue remodeling. This inhibition could contribute to its anticancer effects by preventing tumor invasion .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-(4-Phenoxyphenyl)sulfonylpiperidine | Lacks methyl group | Moderate anticancer activity |

| 2-Methyl-1-(4-methoxyphenyl)sulfonylpiperidine | Contains methoxy group | Enhanced anti-inflammatory effects |

| 1-(4-Phenylsulfonyl)piperidine | Lacks phenoxy group | Limited antimicrobial activity |

The presence of both the phenoxy and sulfonyl groups in this compound enhances its reactivity and interaction with biological targets compared to its analogs.

Research Findings and Data Tables

Recent studies have focused on quantifying the biological effects of this compound through various assays:

常见问题

Q. What are the standard synthetic protocols for 2-Methyl-1-(4-phenoxyphenyl)sulfonylpiperidine, and how can purity be optimized?

The synthesis typically involves reacting a piperidine derivative with 4-phenoxyphenylsulfonyl chloride under basic conditions (e.g., triethylamine or potassium carbonate) in anhydrous dichloromethane or THF. Key steps include:

- Slow addition of sulfonyl chloride to prevent side reactions.

- Stirring at 0–5°C for 2–4 hours, followed by room-temperature reflux.

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

Purity optimization requires monitoring by HPLC (C18 column, acetonitrile/water mobile phase) and adjusting reaction stoichiometry to minimize unreacted starting materials.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm the sulfonyl-piperidine linkage and aromatic substitution patterns. Key signals include sulfonyl group protons (δ 3.1–3.3 ppm) and phenoxy aromatic protons (δ 6.8–7.4 ppm) .

- FT-IR : Sulfonyl (S=O) stretching vibrations at 1150–1350 cm⁻¹ and piperidine ring vibrations near 2800–3000 cm⁻¹ .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 347.12 for [M+H]⁺) and fragmentation patterns .

Q. How can solubility and lipophilicity (logP) be experimentally determined for this compound?

- Solubility : Use shake-flask method in buffered solutions (pH 1.2–7.4) with HPLC quantification .

- logP : Measure partitioning between octanol and water via UV-Vis spectrophotometry. Computational tools (e.g., SwissADME) can cross-validate experimental data .

Advanced Research Questions

Q. How can computational modeling guide the optimization of reaction conditions for this compound?

- Reaction Path Prediction : Quantum mechanical calculations (DFT) identify transition states and intermediates, reducing trial-and-error experimentation. Tools like Gaussian or ORCA model energy barriers for sulfonation steps .

- Solvent Optimization : COSMO-RS simulations predict solvent effects on reaction kinetics and selectivity. For example, dichloromethane may favor sulfonation over side reactions compared to polar aprotic solvents .

Q. How should researchers resolve contradictions in reported bioactivity data (e.g., CYP inhibition vs. non-inhibition)?

- Assay Validation : Replicate studies using standardized protocols (e.g., CYP450 fluorometric assays with human liver microsomes).

- Structural Analysis : Compare crystal structures or docking simulations (AutoDock Vina) to assess binding site accessibility. Contradictions may arise from stereochemical variations or metabolite interference .

Q. What methodologies address challenges in scaling up synthesis from milligram to kilogram scales?

- Reactor Design : Use continuous-flow reactors to improve heat/mass transfer and reduce exothermic risks during sulfonation .

- Byproduct Management : Implement inline IR spectroscopy for real-time monitoring of sulfonyl chloride consumption. Adjust stoichiometry dynamically to suppress dimerization .

Q. How can researchers investigate the compound’s mechanism of action in biological systems?

- Target Identification : Employ affinity chromatography with immobilized compound derivatives to capture binding proteins, followed by LC-MS/MS proteomic analysis .

- Pathway Analysis : Transcriptomic profiling (RNA-seq) of treated cell lines reveals downstream signaling pathways affected by sulfonyl-piperidine interactions .

Q. What strategies mitigate stability issues during long-term storage?

- Degradation Studies : Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis. Common degradation products include sulfonic acids (hydrolysis) or oxidized derivatives .

- Formulation : Lyophilize the compound with cryoprotectants (e.g., trehalose) for −80°C storage, reducing hydrolytic degradation .

Data Analysis and Validation

Q. How should conflicting spectral data (e.g., NMR shifts) be reconciled?

Q. What statistical methods are appropriate for analyzing dose-response relationships in bioactivity studies?

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism.

- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points arising from assay variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。